molecular formula C7H7ClN2 B1388525 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine CAS No. 494767-29-2

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B1388525
CAS No.: 494767-29-2
M. Wt: 154.6 g/mol
InChI Key: HGYZMIFKJIVTLJ-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound with the molecular formula C7H7ClN2 It is a derivative of pyridine and pyrrole, characterized by the presence of a chlorine atom at the 4-position and a dihydropyrrolo ring fused to the pyridine ring

Biochemical Analysis

Biochemical Properties

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can alter cell signaling pathways and affect cellular processes such as proliferation and apoptosis . Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound can modulate the expression of genes involved in cell survival, differentiation, and metabolism, thereby altering the cellular phenotype and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly kinases, by binding to their active sites and preventing substrate phosphorylation . This inhibition can disrupt key signaling pathways, leading to altered cellular responses. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can result in changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . In in vitro studies, prolonged exposure to this compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure and the specific biological context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of optimizing dosage regimens for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s pharmacokinetics and pharmacodynamics, influencing its efficacy and safety . Additionally, this compound can affect metabolic flux and metabolite levels, impacting cellular energy homeostasis and biosynthetic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake, localization, and accumulation in target cells and tissues . The distribution of this compound can vary depending on the tissue type and the presence of specific transporters . This selective distribution is crucial for the compound’s therapeutic efficacy and safety .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, cytoplasm, or mitochondria, depending on the cellular context and the presence of specific targeting sequences . The subcellular localization of this compound can influence its activity and function, affecting cellular processes such as gene expression, signal transduction, and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloropyridine with a suitable amine, followed by cyclization to form the dihydropyrrolo ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The dihydropyrrolo ring can be oxidized to form the corresponding pyrrolo[3,2-C]pyridine.

    Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydropyrrolo derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolo[3,2-C]pyridines depending on the nucleophile used.

    Oxidation Reactions: The major product is pyrrolo[3,2-C]pyridine.

    Reduction Reactions: The major products are tetrahydropyrrolo derivatives.

Scientific Research Applications

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes.

    Biological Research: It serves as a probe in studying enzyme mechanisms and as a ligand in receptor binding studies.

Comparison with Similar Compounds

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine can be compared with other similar compounds such as:

    4-Chloro-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the chlorine atom and the fusion of the pyrrolo ring.

    4-Chloro-1H-pyrrolo[3,2-c]pyridine: This is another isomer with a different arrangement of the pyrrolo and pyridine rings.

    1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine atom but has a similar pyrrolo-pyridine fusion.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in medicinal and materials chemistry.

Properties

IUPAC Name

4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-5-1-3-9-6(5)2-4-10-7/h2,4,9H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYZMIFKJIVTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671977
Record name 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494767-29-2
Record name 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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